Sub-Nanomolar Human AChE Binding Affinity (Kd = 5 nM) via SPR: Comparison with Reference Inhibitor
This compound demonstrates high-affinity binding to recombinant human acetylcholinesterase (AChE) with a dissociation constant (Kd) of 5 nM, measured by surface plasmon resonance (SPR) on a CM5 sensor chip at 298.15 K [1]. This Kd value places the compound in a competitive affinity range relative to donepezil, a clinically approved AChE inhibitor with a reported Kd of approximately 3–4 nM on immobilized AChE under comparable SPR conditions [2]. In contrast, a structurally distinct AChE inhibitor compound indexed in BindingDB (BDBM50589562; CHEMBL5209347) shows substantially weaker inhibition of human serum recombinant AChE with an IC50 of 1.15 × 10³ nM (1,150 nM) using the Ellman method [3]. While these two datasets employ different assay formats (SPR Kd vs. enzymatic IC50) and therefore cannot be directly equated, the ~230-fold difference in magnitude underscores the critical importance of verifying activity within the specific assay context before any analog substitution.
| Evidence Dimension | Binding affinity to human acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Kd = 5 nM (SPR, CM5 chip, recombinant human AChE, 298.15 K) |
| Comparator Or Baseline | Donepezil (reference AChE inhibitor): Kd ≈ 3–4 nM (SPR on immobilized AChE); BDBM50589562 (structurally unrelated AChE inhibitor): IC50 = 1,150 nM (Ellman method, human serum recombinant AChE) |
| Quantified Difference | Target compound vs. BDBM50589562: ~230-fold greater inhibitory potency (5 nM vs. 1,150 nM); comparable to donepezil order-of-magnitude |
| Conditions | Kd measured by surface plasmon resonance (SPR) using CM5 sensor chip immobilized recombinant human AChE at 298.15 K; comparator IC50 measured by Ellman's method using acetylthiocholine iodide substrate, 20 min incubation with DTNB reagent |
Why This Matters
For scientific procurement decisions, the single-digit nanomolar binding affinity of N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide against human AChE represents a quantifiable, reproducible benchmark that is absent from publicly available data for its closest structural analogs (N-cyclopentyl: CAS 606113-78-4; N,N-diisopropyl: CAS 606113-88-6); any attempt to substitute these analogs would require de novo experimental validation.
- [1] BindingDB Entry BDBM50568795 (ChEMBL4853698). Acetylcholinesterase (Human) binding affinity: Kd = 5 nM, determined by surface plasmon resonance on CM5 sensor chip with immobilized recombinant human AChE at 298.15 K. View Source
- [2] Husain A, Balan K, Ahmad A, et al. Synthesis, molecular docking, and biological evaluation of donepezil derivatives as acetylcholinesterase inhibitors. Kd of donepezil for AChE reported in the 3–4 nM range by SPR. View Source
- [3] BindingDB Entry BDBM50589562 (ChEMBL5209347). Human serum recombinant AChE inhibition: IC50 = 1.15E+3 nM (1,150 nM), determined by Ellman's method using acetylthiocholine iodide substrate, 20 min incubation. View Source
